molecular formula C8H7NO4 B122511 1-(3-Hydroxy-2-nitrophenyl)ethanone CAS No. 53967-72-9

1-(3-Hydroxy-2-nitrophenyl)ethanone

Cat. No. B122511
CAS RN: 53967-72-9
M. Wt: 181.15 g/mol
InChI Key: BZNKOXMJWOAKKK-UHFFFAOYSA-N
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Description

The compound 1-(3-Hydroxy-2-nitrophenyl)ethanone is a chemical species that is related to various intermediates in the biosynthesis of cyanogenic glucosides, such as dhurrin in Sorghum bicolor. It is structurally similar to compounds that have been studied for their role in plant metabolism and their synthesis from precursors like tyrosine.

Synthesis Analysis

The synthesis of related nitrophenyl compounds has been demonstrated in several studies. For instance, a racemic mixture of 1-nitro-2-(p-hydroxyphenyl)[2-3H1]ethane was synthesized from 1-nitro-2-(p-hydroxyphenyl)ethene by selective reduction, which was initially obtained by condensation of p-hydroxybenzaldehyde with nitromethane . This synthesis is relevant as it provides insights into the methods that could potentially be applied to synthesize 1-(3-Hydroxy-2-nitrophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxy-2-nitrophenyl)ethanone has been analyzed using various techniques, including X-ray diffraction. For example, a related compound, 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one, was synthesized and its crystal structure was determined, showing that the pyrimidine ring adopts a flattened boat conformation . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The involvement of similar nitrophenyl compounds in chemical reactions, particularly in biosynthetic pathways, has been documented. For instance, 1-nitro-2-(p-hydroxyphenyl)ethane, which shares a similar functional group arrangement with 1-(3-Hydroxy-2-nitrophenyl)ethanone, is an intermediate in the biosynthesis of dhurrin and undergoes various enzymatic reactions . These studies provide a foundation for understanding how 1-(3-Hydroxy-2-nitrophenyl)ethanone might behave in biological systems or synthetic chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Hydroxy-2-nitrophenyl)ethanone can be inferred from related compounds. For example, Schiff base ligands derived from similar nitrophenyl compounds have been synthesized and characterized, with their electrochemical properties studied through cyclic voltammetry . Additionally, the crystal packing and hydrogen bonding interactions of related compounds have been analyzed, which contribute to the understanding of their solid-state properties and potential applications . The photoreactivity of related protecting groups has also been explored, indicating the potential for 1-(3-Hydroxy-2-nitrophenyl)ethanone to be used in light-sensitive applications .

Scientific Research Applications

Charge Density Analysis and Hydrogen Bonding

The charge density in 1-(3-Hydroxy-2-nitrophenyl)ethanone has been extensively studied. High-resolution X-ray diffraction and neutron diffraction data revealed detailed intra- and intermolecular bonding features, highlighting the extent of pi-delocalization within the molecule (Hibbs, Overgaard, & Piltz, 2003).

Phase Equilibrium Research

Research on the solid-liquid phase equilibrium of 1-(3-Hydroxy-2-nitrophenyl)ethanone in various solvents has provided insights into the crystallization behaviors and phase diagrams of this compound. The NRTL model was used to correlate its solubility, aiding in understanding its separation processes (Li et al., 2019).

Antibacterial Activity

Studies have shown that derivatives of 1-(3-Hydroxy-2-nitrophenyl)ethanone, such as thiosemicarbazones, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight its potential in developing new antibacterial agents (Parekh & Desai, 2006).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel structures, such as 2- and 3-aminobenzo[b]thiophenes. These syntheses demonstrate the compound's versatility in creating diverse chemical structures (Androsov et al., 2010).

Use in Protecting Groups

1-(3-Hydroxy-2-nitrophenyl)ethanone has been instrumental in developing new protecting groups for carboxyl functional groups. Its derivatives have been compared with other base-labile protecting groups, demonstrating its utility in organic synthesis (Robles, Pedroso, & Grandas, 1993).

Fluorescence and Spectroscopic Studies

Research into the fluorescence properties of 1-(3-Hydroxy-2-nitrophenyl)ethanone derivatives has provided insights into their potential use in biochemical assays and as fluorescent probes. This includes studies on their interaction with biological systems (Fang et al., 2019).

Biocatalysis

The compound has been used in biocatalysis, specifically in the whole-cell yeast-mediated preparation of enantiomerically enriched intermediates. This highlights its role in chiral synthesis and pharmaceutical applications (Tokoshima et al., 2013).

properties

IUPAC Name

1-(3-hydroxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNKOXMJWOAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469796
Record name 1-(3-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-2-nitrophenyl)ethanone

CAS RN

53967-72-9
Record name 1-(3-Hydroxy-2-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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